2-(4-Chlorophenyl)butanenitrile
Overview
Description
2-(4-Chlorophenyl)butanenitrile is an organic compound with the chemical formula C10H10ClN It is characterized by the presence of a chlorophenyl group attached to a butanenitrile moiety
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol.
From Amides: Another method involves the dehydration of 4-chlorobenzyl amide using phosphorus pentoxide (P4O10) as a dehydrating agent.
Industrial Production Methods:
- Industrially, the compound can be synthesized using similar methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Types of Reactions:
Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Reduction: 2-(4-Chlorophenyl)butylamine.
Oxidation: 2-(4-Chlorophenyl)butanoic acid.
Scientific Research Applications
2-(4-Chlorophenyl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)butanenitrile depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Chemical Reactions: In chemical synthesis, the nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
2-(4-Bromophenyl)butanenitrile: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)butanenitrile: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)butanenitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in 2-(4-Chlorophenyl)butanenitrile imparts unique reactivity and properties compared to its analogs. Chlorine is more electronegative than bromine and iodine, which can influence the compound’s reactivity in substitution reactions .
Properties
IUPAC Name |
2-(4-chlorophenyl)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOQXAYHQYYHHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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